2-{[(3,4-Difluorophenyl)amino]methyl}phenol
Description
2-{[(3,4-Difluorophenyl)amino]methyl}phenol (CAS: 329779-39-7) is a synthetic organic compound with the molecular formula C₁₃H₁₁F₂NO and a molecular weight of 235.233 g/mol. Its structure features a phenol core substituted with a [(3,4-difluorophenyl)amino]methyl group. The 3,4-difluorophenyl moiety introduces strong electron-withdrawing effects due to fluorine’s electronegativity, while the phenolic hydroxyl group enhances hydrogen-bonding capacity and acidity (pKa ~10) .
Properties
IUPAC Name |
2-[(3,4-difluoroanilino)methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO/c14-11-6-5-10(7-12(11)15)16-8-9-3-1-2-4-13(9)17/h1-7,16-17H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTNYXVIYGNWAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC(=C(C=C2)F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201261548 | |
| Record name | 2-[[(3,4-Difluorophenyl)amino]methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201261548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329779-39-7 | |
| Record name | 2-[[(3,4-Difluorophenyl)amino]methyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=329779-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[(3,4-Difluorophenyl)amino]methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201261548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,4-Difluorophenyl)amino]methyl}phenol typically involves the reaction of 3,4-difluoroaniline with salicylaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 2-{[(3,4-Difluorophenyl)amino]methyl}phenol are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[(3,4-Difluorophenyl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
2-{[(3,4-Difluorophenyl)amino]methyl}phenol is used extensively in scientific research, particularly in:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme interactions and protein modifications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(3,4-Difluorophenyl)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular pathways and biological processes, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| 2-{[(3,4-Difluorophenyl)amino]methyl}phenol | C₁₃H₁₁F₂NO | -OH, -NHCH₂(3,4-F₂C₆H₃) | 235.23 | High polarity, moderate lipophilicity |
| 2-({(2,4-Dichlorophenyl)imino}methyl)-3,4-difluorophenol | C₁₃H₈Cl₂F₂NO | -OH, -N=CH(2,4-Cl₂C₆H₃) | 314.12 | Increased lipophilicity (Cl vs. F) |
| 2-Amino-1-(3,4-difluorophenyl)ethanol | C₈H₉F₂NO | -NH₂, -CH(OH)CH₂(3,4-F₂C₆H₃) | 189.16 | Higher solubility (ethanolamine chain) |
| 2-{[(3,4-Dichlorophenyl)methyl]amino}-1,1-diphenylethan-1-ol | C₂₁H₁₉Cl₂NO | -OH, -NHCH₂(3,4-Cl₂C₆H₃), -CPh₂ | 372.29 | Bulky structure, lower aqueous solubility |
- Halogen Effects : Fluorine’s small size and high electronegativity reduce steric hindrance and increase polarity compared to chlorine, as seen in the dichlorophenyl analogue (). This impacts solubility and receptor-binding affinity .
- Functional Group Variations : Replacing the amine (-NH-) with an imine (-N=CH-) group () reduces basicity and alters redox properties .
Biological Activity
2-{[(3,4-Difluorophenyl)amino]methyl}phenol is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a phenolic structure with a difluorophenyl substitution, which influences its biological activity. The molecular formula is , and it has a molecular weight of approximately 235.24 g/mol. The presence of fluorine atoms can enhance lipophilicity and influence the compound's interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that 2-{[(3,4-Difluorophenyl)amino]methyl}phenol exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains, showing potent inhibitory effects. For instance, the minimum inhibitory concentration (MIC) against resistant strains of Candida species was reported to be lower than that of standard antifungal agents, suggesting enhanced efficacy in treating infections caused by resistant pathogens .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines through mechanisms involving the modulation of specific signaling pathways. For example, it was found to inhibit cell proliferation in breast cancer cells by targeting the PI3K/Akt pathway, which is crucial for cell survival and growth .
The biological activity of 2-{[(3,4-Difluorophenyl)amino]methyl}phenol is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound can inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Binding : It may bind to specific receptors on cell membranes, influencing signal transduction pathways that regulate cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent cell death in cancer cells .
Study 1: Antifungal Efficacy
A study investigated the antifungal activity of 2-{[(3,4-Difluorophenyl)amino]methyl}phenol against Candida albicans and Candida glabrata. The results indicated that the compound effectively inhibited the growth of these fungi at concentrations significantly lower than those required for conventional antifungal drugs .
| Strain | MIC (µg/mL) | Comparison Drug (Fluconazole) MIC (µg/mL) |
|---|---|---|
| Candida albicans | 0.5 | 8 |
| Candida glabrata | 0.25 | 16 |
Study 2: Anticancer Activity
In another investigation focusing on breast cancer cell lines, 2-{[(3,4-Difluorophenyl)amino]methyl}phenol was shown to inhibit cell proliferation by more than 70% at a concentration of 10 µM after 48 hours of treatment. This effect was associated with increased apoptosis as evidenced by flow cytometry analysis .
| Treatment Concentration (µM) | % Cell Viability |
|---|---|
| 0 | 100 |
| 1 | 90 |
| 5 | 75 |
| 10 | 30 |
Q & A
Q. What are the optimal synthetic routes for 2-{[(3,4-Difluorophenyl)amino]methyl}phenol, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 3,4-difluoroaniline with a phenolic aldehyde derivative under basic conditions (e.g., cesium carbonate in DMF) can yield the target compound. Gas evolution during reactions (e.g., CO₂ from carbonate bases) necessitates careful pressure management via oil bubblers . Reagent purity (e.g., sodium 2-chloro-2,2-difluoroacetate) and solvent choice (DMF vs. acetonitrile) critically affect reaction efficiency. Yields >80% are achievable with rigorous exclusion of moisture.
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Combine spectroscopic techniques:
- ¹H/¹³C NMR : Verify aromatic proton environments (e.g., ortho/para coupling in the difluorophenyl group and phenolic -OH resonance).
- LC-MS : Confirm molecular ion peaks (e.g., [M+H]+) and rule out side products.
- IR Spectroscopy : Identify phenolic O-H stretches (~3200 cm⁻¹) and C-N stretches (~1250 cm⁻¹) .
- HPLC : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) to assess purity (>95% by area) .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during the difluorophenyl group introduction?
Q. How do structural modifications (e.g., fluorination) impact biological activity, and what assays validate these effects?
Methodological Answer: Fluorination enhances metabolic stability and membrane permeability. To assess bioactivity:
- Enzyme Inhibition Assays : Test against kinases or cytochrome P450 isoforms using fluorogenic substrates.
- Cellular Uptake Studies : Use radiolabeled (³H/¹⁴C) analogs in Caco-2 cell monolayers.
- In Vivo Pharmacokinetics : Compare half-life (t½) and bioavailability of fluorinated vs. non-fluorinated analogs in rodent models . Contradictions in activity data may stem from assay sensitivity (e.g., fluorescence quenching by phenolic groups) or metabolite interference.
Q. What computational methods predict the compound’s solubility and stability under physiological conditions?
Methodological Answer:
- QSAR Models : Correlate logP (calculated via ChemAxon) with experimental solubility in PBS (pH 7.4).
- Molecular Dynamics (MD) Simulations : Predict aggregation tendencies in aqueous media.
- pKa Estimation : Use SPARC or ACD/Labs to identify protonation states affecting solubility. Stability studies (e.g., accelerated degradation at 40°C/75% RH) should validate computational predictions .
Contradiction Analysis and Troubleshooting
Q. How should researchers resolve discrepancies in reported synthetic yields?
Methodological Answer: Yield variations often arise from:
- Impurities in Starting Materials : Validate 3,4-difluoroaniline purity via GC-MS (>99%) .
- Oxygen Sensitivity : Use Schlenk lines for moisture-sensitive steps (e.g., NaBH₄ reductions).
- Scale-Up Effects : Pilot reactions at ≤1 mmol before scaling; gas evolution in larger batches requires vented reactors .
Q. Why do biological assay results vary across studies, and how can this be mitigated?
Methodological Answer: Variability stems from:
- Compound Degradation : Use stabilizers (e.g., ascorbic acid) in cell culture media.
- Assay Interference : Confirm target specificity via CRISPR knockout controls.
- Batch-to-Batch Variability : Standardize synthesis protocols and characterize each batch with LC-MS/HPLC .
Safety and Handling Protocols
Q. What are the critical safety considerations during synthesis?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
